molecular formula C10H10N2O3 B2899245 Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 474432-56-9

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2899245
CAS No.: 474432-56-9
M. Wt: 206.201
InChI Key: KSBXLXBYELWDNC-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10O3N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by methylation and subsequent oxidation to introduce the hydroxymethyl group . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrazolopyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.

    Indole derivatives: Similar in their heterocyclic nature and biological activities.

Uniqueness

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 474432-56-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group at the 5-position and a carboxylate group at the 3-position.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<50 µg/mL
Escherichia coli<50 µg/mL
Pseudomonas aeruginosa<50 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented extensively. This compound has shown potential in inhibiting inflammatory pathways:

  • Mechanism of Action : The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
  • In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and tissue damage .

3. Cytotoxicity Against Cancer Cell Lines

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HeLa25
HepG230
Vero35

These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in different cancer types .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • A study published in the Journal of Medicinal Chemistry synthesized several derivatives and evaluated their biological activities. The results showed that modifications at the hydroxymethyl position significantly influenced both antimicrobial and anticancer activities.
  • Another study highlighted the compound's ability to inhibit amyloid β-peptide aggregation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBXLXBYELWDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-((tert-butyldimethylsilyloxy)methyl)pyrazolo[1,5-a]pyridine-3-carboxylate Y-5 (2.9 g, 9.1 mmol) in dry THF (20 mL) was added TBAF (3.5 g, 13.7 mmol). The reaction mixture was stirred at room temperature for 10 mins, then treated with ethyl acetate. The resulting mixture was washed with brine, dried over Na2SO4 and concentrated to afford the title compound (1.9 g).
Name
methyl 5-((tert-butyldimethylsilyloxy)methyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
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Reaction Step Three
Name
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20 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-((tert-butyldimethylsilyloxy)methyl)pyrazolo[1,5-a]pyridine-3-carboxylate (Y-5) (2.9 g, 9.1 mmol) in anhydrous THF (20 mL) was added TBAF (3.5 g, 13.7 mmol). The reaction mixture was stirred at room temperature for 10 min, then treated with ethyl acetate (50 mL). The resulting mixture was washed with brine, dried over Na2SO4 and concentrated to afford the title compound (1.9 g).
Name
methyl 5-((tert-butyldimethylsilyloxy)methyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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